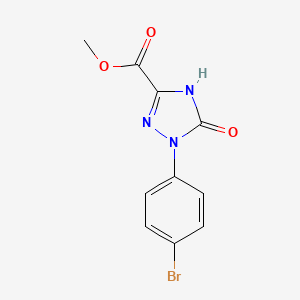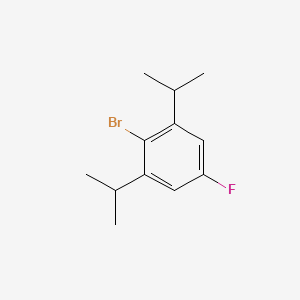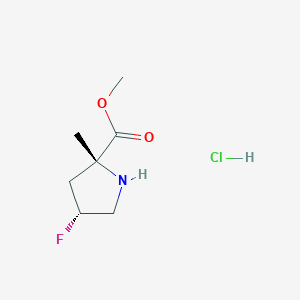
Butyl N-(cyanocarbonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl N-(cyanocarbonyl)carbamate is a chemical compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-(cyanocarbonyl)carbamate can be achieved through various methods. One common approach involves the reaction of butylamine with cyanocarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method offers mild reaction conditions and high purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl N-(cyanocarbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a wide range of substituted carbamates .
Applications De Recherche Scientifique
Butyl N-(cyanocarbonyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of butyl N-(cyanocarbonyl)carbamate involves its interaction with specific molecular targets. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This interaction can affect the compound’s binding to enzymes and receptors, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl N-(cyanocarbonyl)carbamate:
Methyl N-(cyanocarbonyl)carbamate: Similar structure but with a methyl group instead of a butyl group.
Ethyl N-(cyanocarbonyl)carbamate: Similar structure but with an ethyl group instead of a butyl group.
Highlighting Uniqueness
This compound is unique due to its butyl group, which can influence its physical and chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
Propriétés
Formule moléculaire |
C7H10N2O3 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
butyl N-carbonocyanidoylcarbamate |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-4-12-7(11)9-6(10)5-8/h2-4H2,1H3,(H,9,10,11) |
Clé InChI |
NNLABWIPRDLKKL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NC(=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





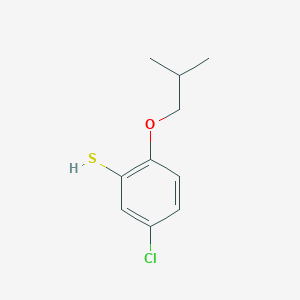

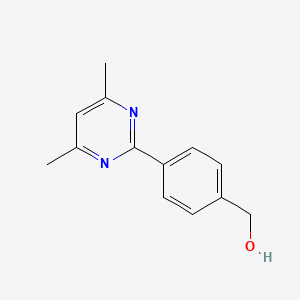
![Di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12993753.png)
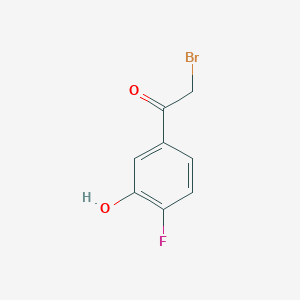

![N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide](/img/structure/B12993777.png)
